molecular formula C12H18N4O2S B5781122 N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No. B5781122
M. Wt: 282.36 g/mol
InChI Key: UVNZZJQXQVACHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been widely used in scientific research as a tool to investigate the physiological and biochemical effects of α7 nAChRs activation.

Mechanism of Action

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide selectively binds to and activates α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways, including the activation of protein kinases and transcription factors. These signaling pathways are involved in various physiological and biochemical processes, including synaptic plasticity, memory formation, and inflammation.
Biochemical and Physiological Effects:
N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has been shown to enhance cognitive function and improve memory in various animal models. Moreover, this compound has been suggested as a potential therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has also been shown to reduce inflammation in various animal models, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has several advantages for lab experiments, including its high selectivity for α7 nAChRs and its ability to cross the blood-brain barrier. However, this compound has several limitations, including its short half-life and its potential toxicity at high concentrations.

Future Directions

Future research on N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide should focus on investigating its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, the development of novel analogs of N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents. Additionally, further studies on the intracellular signaling pathways activated by α7 nAChRs could provide insights into the physiological and biochemical processes regulated by these receptors.

Synthesis Methods

The synthesis of N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide involves several steps, including the reaction of 2-chloroethyl isocyanate with 2-amino-1,3,4-thiadiazole to form N-(2-chloroethyl)-1,3,4-thiadiazol-2-amine, which is then reacted with pyrrolidine-1-carboxylic acid to form N-(2-chloroethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of N-(2-chloroethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazol-2-amine with butyric anhydride to form N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide.

Scientific Research Applications

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has been widely used in scientific research to investigate the physiological and biochemical effects of α7 nAChRs activation. This compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in various animal models. Moreover, N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide has been suggested as a potential therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-2-5-9(17)13-12-15-14-10(19-12)8-11(18)16-6-3-4-7-16/h2-8H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNZZJQXQVACHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)CC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.